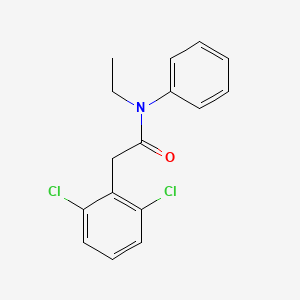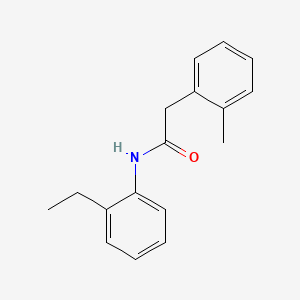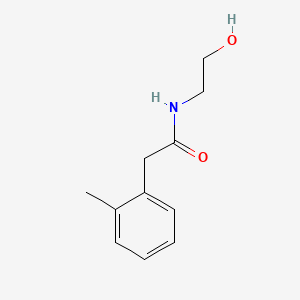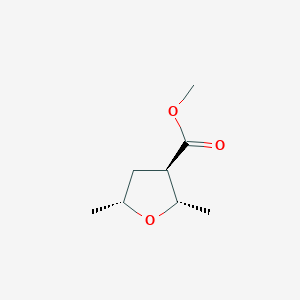
HISPOLON MONOMETHYL ETHER(P)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
HME has been found to block STAT3 activation, evidenced by HME-elicited reduction in tyrosine 705-phosphorylated STAT3 levels constitutively expressed or induced by interleukin-6 . This suggests that HME may exert its anticancer effects through the inhibition of the SRC/STAT3/Survivin signaling axis .
Safety and Hazards
According to the safety data sheet, HISPOLON MONOMETHYL ETHER(P) is classified as a skin irritant and eye irritant. It may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear eye protection/face protection .
Future Directions
properties
CAS RN |
1924-25-0 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
0 |
synonyms |
HISPOLON MONOMETHYL ETHER(P) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4-Diazabicyclo[2.2.2]octane,2,3-dichloro-,trans-(9CI)](/img/structure/B1180307.png)
